molecular formula C16H13BrN2S B2985277 (3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole CAS No. 2309431-63-6

(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Cat. No.: B2985277
CAS No.: 2309431-63-6
M. Wt: 345.26
InChI Key: XZVHYPKKENGTGN-DOMZBBRYSA-N
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Description

(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a useful research compound. Its molecular formula is C16H13BrN2S and its molecular weight is 345.26. The purity is usually 95%.
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Biological Activity

(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C16H13BrN2S, and it possesses a molecular weight of 345.26 g/mol. The compound is characterized by its unique structural features that contribute to its biological activity.

Chemical Structure

The structural formula of this compound can be represented as follows:

C16H13BrN2S\text{C}_{16}\text{H}_{13}\text{Br}\text{N}_2\text{S}

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including antitumor and antimicrobial properties. The following sections detail specific findings related to its biological activity.

Antitumor Activity

A study evaluated the antitumor potential of newly synthesized benzimidazole derivatives, which include compounds structurally related to this compound. The findings revealed that certain derivatives demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D cultures) .

CompoundCell LineIC50 (µM) in 2DIC50 (µM) in 3D
Compound 5HCC8276.26 ± 0.3320.46 ± 8.63
Compound 6NCI-H3586.48 ± 0.1116.00 ± 9.38

These results indicate that structural modifications can enhance the antitumor efficacy of benzimidazole derivatives.

Antimicrobial Activity

In addition to antitumor properties, compounds related to this compound were tested for antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity with some compounds exhibiting minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

The mechanism by which these compounds exert their biological effects often involves interaction with DNA. Studies have shown that many benzimidazole derivatives bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for cancer cell proliferation .

Case Studies

Several case studies have documented the synthesis and evaluation of new derivatives based on the thiazino-benzimidazole framework:

  • Case Study on Synthesis : A synthetic pathway was established for producing various substituted benzimidazoles where the presence of specific functional groups was shown to influence biological activity significantly.
  • Case Study on Efficacy : In vivo studies demonstrated that selected derivatives not only inhibited tumor growth but also exhibited lower toxicity compared to existing chemotherapeutic agents.

Properties

IUPAC Name

(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHYPKKENGTGN-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.